pKa and LogP Differentiation
Methyl 5-hydroxypyrimidine-2-carboxylate exhibits a predicted pKa of 5.01±0.23 and a LogP of -0.46 . These values distinguish it from the corresponding carboxylic acid analog (5-hydroxypyrimidine-2-carboxylic acid, CAS 345642-87-7) which, lacking the methyl ester, has different ionization and lipophilicity characteristics that affect membrane permeability and solubility. The LogP of -0.46 indicates moderate hydrophilicity, positioning this compound as a more polar building block compared to more lipophilic pyrimidine derivatives.
| Evidence Dimension | Lipophilicity (LogP) and ionization (pKa) |
|---|---|
| Target Compound Data | LogP = -0.46; pKa = 5.01±0.23 (predicted) |
| Comparator Or Baseline | 5-hydroxypyrimidine-2-carboxylic acid (CAS 345642-87-7): molecular weight 140.10 g/mol, lacking methyl ester group; typical pyrimidine carboxylic acids have higher LogP values depending on substitution |
| Quantified Difference | Methyl ester confers different LogP relative to free acid; pKa of 5.01 enables pH-dependent ionization distinct from non-hydroxylated pyrimidinecarboxylates |
| Conditions | Predicted values based on computational physicochemical property estimation |
Why This Matters
These physicochemical parameters directly inform formulation strategy, chromatographic method development, and predict oral bioavailability for drug discovery programs involving this scaffold.
